molecular formula C22H24O2 B14452688 Methyl 7-(anthracen-2-yl)heptanoate CAS No. 75802-34-5

Methyl 7-(anthracen-2-yl)heptanoate

Cat. No.: B14452688
CAS No.: 75802-34-5
M. Wt: 320.4 g/mol
InChI Key: AVMSXZOSBDIKQX-UHFFFAOYSA-N
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Description

Methyl 7-(anthracen-2-yl)heptanoate is a methyl ester of a heptanoic acid derivative substituted with an anthracene moiety at the 7th carbon position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties to the compound, making it distinct from simpler aliphatic esters.

Properties

CAS No.

75802-34-5

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 7-anthracen-2-ylheptanoate

InChI

InChI=1S/C22H24O2/c1-24-22(23)11-5-3-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,2-5,8,11H2,1H3

InChI Key

AVMSXZOSBDIKQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(anthracen-2-yl)heptanoate typically involves the esterification of 7-(anthracen-2-yl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(anthracen-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring of the anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: 7-(anthracen-2-yl)heptanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 7-(anthracen-2-yl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.

    Industry: Used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which Methyl 7-(anthracen-2-yl)heptanoate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moiety can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence various molecular targets and pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key properties of methyl 7-(anthracen-2-yl)heptanoate with structurally related esters:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituent Applications/Notes References
Methyl heptanoate C₈H₁₆O₂ 144.21 223 None (simple ester) Biodiesel surrogate, solvent
Methyl 7-(5-oxo-3-((THP-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate C₁₈H₂₈O₅ 324.41 451.9 (predicted) Cyclopentenyl + tetrahydropyran Pharmaceutical intermediates
Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate C₁₉H₃₇N₂O₃ 353.51 N/A Piperazine + hydroxyheptyl Bioactive compound (potential CNS applications)
Misoprostol-related ester (e.g., methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate) C₁₄H₂₀O₅ 268.30 N/A Cyclopentenone + hydroxyl Prostaglandin analog (anti-ulcer drug impurity)
This compound (hypothetical) C₂₂H₂₂O₂ 318.41 >400 (estimated) Anthracene Potential fluorescence/material science applications N/A

Key Observations :

  • Boiling Points: Bulky substituents (e.g., anthracene, tetrahydropyran-cyclopentenyl) significantly increase boiling points compared to simple esters like methyl heptanoate .
  • Molecular Weight: Anthracene substitution increases molar mass by ~174 g/mol compared to methyl heptanoate, influencing solubility and reactivity.
  • Functional Groups : Cyclic or aromatic substituents enhance steric hindrance and electronic conjugation, affecting chemical stability and biological activity .

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